molecular formula C28H30ClNO4S B11085373 2-(Ethylsulfanyl)ethyl 4-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11085373
M. Wt: 512.1 g/mol
InChI Key: GFFVONRGYSOECV-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted under reflux conditions.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced through esterification reactions using appropriate alcohols and acids.

    Thioether Formation: The ethylsulfanyl group is added through nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings and the quinoline nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The quinoline core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for its potential in drug development.

Medicine

Due to its structural complexity and biological activity, this compound may serve as a lead compound in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

In material science, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is likely related to its ability to interact with biological macromolecules. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent also featuring a quinoline structure.

    Cinchonine: An alkaloid with antimalarial properties.

Uniqueness

Compared to these compounds, 2-(Ethylsulfanyl)ethyl 4-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a unique combination of functional groups that may confer distinct biological activities and chemical reactivity. Its potential for diverse functionalizations makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C28H30ClNO4S

Molecular Weight

512.1 g/mol

IUPAC Name

2-ethylsulfanylethyl 4-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H30ClNO4S/c1-4-35-14-13-34-28(32)25-17(2)30-22-15-19(21-7-5-6-8-24(21)33-3)16-23(31)27(22)26(25)18-9-11-20(29)12-10-18/h5-12,19,26,30H,4,13-16H2,1-3H3

InChI Key

GFFVONRGYSOECV-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)C4=CC=CC=C4OC)C

Origin of Product

United States

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